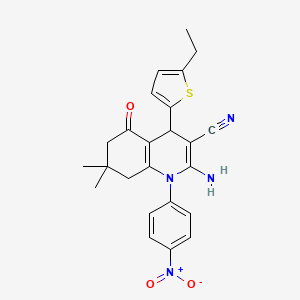![molecular formula C26H28N4O3S2 B11629295 2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11629295.png)
2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-[5-éthyl-2-(éthylsulfanyl)-3-thiényl]-7,7-diméthyl-1-(4-nitrophényl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinoléinecarbonitrile est un composé organique complexe avec une structure unique qui comprend plusieurs groupes fonctionnels tels que l'amino, le thiényl, le nitrophényl et le quinoléinecarbonitrile.
Méthodes De Préparation
La synthèse du 2-Amino-4-[5-éthyl-2-(éthylsulfanyl)-3-thiényl]-7,7-diméthyl-1-(4-nitrophényl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinoléinecarbonitrile implique plusieurs étapes, chacune nécessitant des conditions de réaction et des réactifs spécifiques. La voie de synthèse commence généralement par la préparation des intermédiaires thiényl et quinoléine, suivie de leur couplage et de leur fonctionnalisation ultérieure pour introduire les groupes amino, nitrophényl et carbonitrile. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour augmenter le rendement et la pureté tout en minimisant les coûts et l'impact environnemental.
Analyse Des Réactions Chimiques
Ce composé peut subir diverses réactions chimiques, notamment:
Oxydation: Les groupes thiényl et sulfanyl peuvent être oxydés pour former des sulfoxydes ou des sulfones.
Réduction: Le groupe nitrophényl peut être réduit en un groupe amino dans des conditions spécifiques.
Substitution: Les groupes amino et nitrophényl peuvent participer à des réactions de substitution nucléophile. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications De Recherche Scientifique
2-Amino-4-[5-éthyl-2-(éthylsulfanyl)-3-thiényl]-7,7-diméthyl-1-(4-nitrophényl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinoléinecarbonitrile a plusieurs applications en recherche scientifique:
Chimie: Il peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie: Sa structure unique lui permet d'interagir avec les molécules biologiques, ce qui en fait un candidat potentiel pour le développement de médicaments.
Médecine: Il peut avoir des propriétés thérapeutiques, telles qu'une activité antimicrobienne ou anticancéreuse.
Industrie: Il peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, le groupe nitrophényl peut interagir avec des enzymes ou des récepteurs, conduisant à des changements dans les processus cellulaires. La partie quinoléinecarbonitrile peut également jouer un rôle dans son activité biologique en se liant à l'ADN ou aux protéines, affectant leur fonction.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the nitrophenyl group may interact with enzymes or receptors, leading to changes in cellular processes. The quinolinecarbonitrile moiety may also play a role in its biological activity by binding to DNA or proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Les composés similaires comprennent d'autres dérivés de la quinoléine et des molécules contenant du thiényl. Comparé à ces composés, 2-Amino-4-[5-éthyl-2-(éthylsulfanyl)-3-thiényl]-7,7-diméthyl-1-(4-nitrophényl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinoléinecarbonitrile est unique en raison de sa combinaison de groupes fonctionnels, qui peuvent conférer des propriétés chimiques et biologiques distinctes. Certains composés similaires comprennent:
- 2-Amino-4-méthyl-5-(4-nitrophényl)thiophène-3-carboxylate
- N-substitué 4-éthylsulfanyl-2-pyridones
La structure et les propriétés uniques de ce composé en font un sujet d'étude précieux dans divers domaines scientifiques.
Propriétés
Formule moléculaire |
C26H28N4O3S2 |
|---|---|
Poids moléculaire |
508.7 g/mol |
Nom IUPAC |
2-amino-4-(5-ethyl-2-ethylsulfanylthiophen-3-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C26H28N4O3S2/c1-5-17-11-18(25(35-17)34-6-2)22-19(14-27)24(28)29(15-7-9-16(10-8-15)30(32)33)20-12-26(3,4)13-21(31)23(20)22/h7-11,22H,5-6,12-13,28H2,1-4H3 |
Clé InChI |
GAHADKIURZUGEO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(S1)SCC)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=C(C=C4)[N+](=O)[O-])N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11629223.png)
![3-((5Z)-5-{[9-Methyl-2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B11629233.png)

![(2Z)-N-(4-fluorophenyl)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11629247.png)
![N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]benzamide](/img/structure/B11629253.png)
![2-Hydrazino-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B11629257.png)
![(6Z)-6-benzylidene-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629265.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629267.png)
![(6Z)-5-imino-6-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629268.png)
![6-(4-chlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11629270.png)
![(5E)-5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-(furan-2-ylmethyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11629273.png)
![2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11629280.png)
![2-Hydrazino-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-one](/img/structure/B11629282.png)
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11629292.png)
